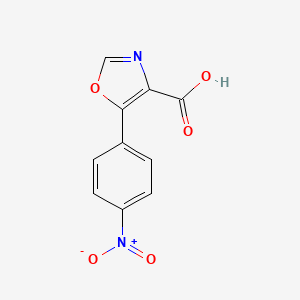

5-(4-Nitrophenyl)oxazole-4-carboxylic acid

説明

Contemporary Significance of Oxazole (B20620) Heterocyclic Compounds in Chemical Sciences

Oxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, are of considerable importance in the chemical sciences. chemimpex.comlabshake.com Their versatile nature has established them as privileged structures in medicinal chemistry, often serving as a core scaffold in the development of new therapeutic agents. mdpi.comnih.gov The oxazole ring is a bioisostere for other functional groups, allowing for the fine-tuning of molecular properties such as solubility, polarity, and metabolic stability. beilstein-journals.org

The significance of oxazoles is underscored by their presence in a number of clinically used drugs. labshake.com These compounds exhibit a wide spectrum of biological activities, which has driven extensive research into their synthesis and functionalization. The stability of the oxazole ring, combined with its capacity for diverse substitutions, makes it an attractive building block for creating libraries of compounds for drug discovery screening. beilstein-journals.org

Strategic Importance of Nitro-Substituted Aromatic Moieties in Organic Synthesis and Medicinal Chemistry

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic chemistry that imparts unique electronic properties to the molecule. The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the reactivity of the aromatic ring and other functional groups present in the molecule. This feature is strategically employed in organic synthesis to direct further chemical modifications and to activate the molecule for specific reactions.

In medicinal chemistry, the presence of a nitroaromatic moiety can be a key determinant of a compound's biological activity. Nitro-substituted compounds are found in a variety of therapeutic agents, including antibacterial and antiparasitic drugs. The electron-deficient nature of the nitroaromatic system can facilitate interactions with biological targets and can be crucial for the mechanism of action, sometimes involving bioreductive activation under hypoxic conditions.

Rationale for Focused Academic Inquiry into 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

The chemical structure of this compound combines the key features of both the oxazole and nitroaromatic chemical classes. The molecule integrates the biologically relevant oxazole scaffold with the electronically influential nitrophenyl group, alongside a carboxylic acid function that offers a handle for further synthetic elaboration or can contribute to the molecule's pharmacokinetic profile.

This specific combination of functional groups suggests a number of potential avenues for research. The compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The presence of the nitro group and the carboxylic acid on the oxazole framework provides distinct sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. While detailed research findings on this compound itself are not extensively reported in publicly accessible scientific literature, its constituent parts provide a strong rationale for its investigation as a potential lead compound or a versatile building block in various fields of chemical science.

Below is a table summarizing the basic available data for the compound:

| Property | Data |

| Compound Name | This compound |

| CAS Number | 914220-30-7 |

| Molecular Formula | C₁₀H₆N₂O₅ |

| Molecular Weight | 234.17 g/mol |

| General Description | A solid, typically light yellow to brown |

| Purity (Typical) | ≥96% |

| Storage Conditions | Room temperature or refrigerated (2-8°C) |

This data is compiled from chemical supplier catalogues as detailed academic research on this specific compound is limited.

Structure

3D Structure

特性

IUPAC Name |

5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYNVGKYCYJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598865 | |

| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-30-7 | |

| Record name | 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 4 Nitrophenyl Oxazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions such as esterification and amidation, and it can also be removed via decarboxylation.

The carboxylic acid moiety of 5-(4-nitrophenyl)oxazole-4-carboxylic acid readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with modified physicochemical properties.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and often the alcohol is used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.com Common catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The synthesis of the corresponding ethyl ester, this compound ethyl ester, confirms the viability of this reaction. chemicalbook.com Alternative milder methods, such as reaction with diazoalkanes or using coupling agents, can also be employed, particularly for sensitive substrates. researchgate.netnih.gov

Amidation: The formation of amides from the carboxylic acid requires activation of the carboxyl group, as direct reaction with amines is generally slow. This is commonly accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or various phosphonium (B103445) or uronium salts (e.g., TBTU, HATU). lookchemmall.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by an amine to form the stable amide bond. This method allows for the synthesis of a wide array of primary, secondary, and tertiary amides under mild conditions.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents & Conditions | Product |

| Esterification | R-OH (e.g., Ethanol), cat. H₂SO₄, Heat | 5-(4-Nitrophenyl)oxazole-4-carboxylate ester |

| Amidation | R¹R²NH (e.g., Aniline), EDCI, HOBt, DMF, RT | N-substituted-5-(4-nitrophenyl)oxazole-4-carboxamide |

This table is illustrative of general synthetic methods.

The removal of the carboxylic acid group via decarboxylation is a significant transformation that can yield 5-(4-nitrophenyl)oxazole (B89424). Aromatic and heteroaromatic carboxylic acids can be decarboxylated under various conditions, often requiring heat and sometimes a catalyst, such as copper or silver salts. organic-chemistry.org

The mechanism of decarboxylation for heteroaromatic carboxylic acids can be complex. For some pyridinecarboxylic acids, the reaction is believed to proceed through a zwitterionic intermediate (ylide mechanism). researchgate.net In the case of oxazole-4-carboxylic acids, the stability of the heterocyclic ring and the electronic nature of its substituents play a crucial role. Studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that these molecules can be unstable and prone to decarboxylation, potentially proceeding through a keto-enol tautomerism that facilitates the loss of CO₂. nih.gov

Kinetic studies on the decarboxylation of similar heterocyclic systems, such as 5-amino-1,3,4-oxadiazole-2-carboxylic acids, indicate that the reaction rate is highly dependent on proton activity and temperature, supporting a unimolecular decarboxyprotonation mechanism. rsc.orgrsc.org For this compound, the electron-withdrawing nature of both the nitrophenyl group and the oxazole (B20620) ring itself would influence the electron density at the C4 position, thereby affecting the stability of any carbanionic intermediate formed upon CO₂ loss and thus influencing the reaction kinetics.

Transformations of the Nitro Group and Phenyl Ring

The nitrophenyl moiety is a key site for chemical modification, primarily through the reduction of the nitro group or substitution reactions on the aromatic ring.

The nitro group is readily reduced to a primary amine under catalytic hydrogenation conditions. This is one of the most important transformations for this class of compounds, as it converts the strongly electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, profoundly altering the molecule's electronic properties and reactivity.

This reduction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netrsc.org The reaction is generally performed in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a positive pressure of hydrogen. Studies on related nitrophenyl-dihydroisoxazoles have demonstrated that the nitro group can be selectively reduced to an amine while leaving the heterocyclic ring intact. researchgate.net This high-yielding and clean conversion produces 5-(4-aminophenyl)oxazole-4-carboxylic acid, a valuable intermediate for further functionalization, such as diazotization or acylation reactions.

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| 10% Pd/C | H₂ (gas) | 1-4 atm, Methanol or Ethanol, RT | 5-(4-Aminophenyl)oxazole-4-carboxylic acid |

| Raney Ni | H₂ (gas) | 3-5 atm, Ethanol, RT to 50°C | 5-(4-Aminophenyl)oxazole-4-carboxylic acid |

This table presents common conditions for the catalytic reduction of aromatic nitro groups.

The reactivity of the phenyl ring towards substitution is strongly governed by the directing effects of the existing substituents: the nitro group and the oxazole-4-carboxylic acid moiety.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing resonance and inductive effects. libretexts.org This significantly reduces the electron density of the benzene (B151609) ring, making it much less nucleophilic and thus less reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Any electrophilic attack that does occur would be directed to the positions meta to the nitro group (i.e., C2' and C6' of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group strongly activates the ring towards nucleophilic aromatic substitution. libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the oxazole ring is situated at the para position. For a classic SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring at an activated position. Since the ortho and para positions on the nitrophenyl ring are occupied by hydrogen atoms, direct SNAr is not a facile pathway. However, the presence of the nitro group makes the entire aromatic system electron-deficient and susceptible to nucleophilic attack under specific conditions.

Reactivity of the Oxazole Heterocycle

The oxazole ring, while aromatic, exhibits a distinct reactivity pattern compared to benzene, influenced by the presence of two different heteroatoms. taylorandfrancis.com Its aromaticity is lower than that of the analogous thiazole (B1198619) or imidazole (B134444) rings, giving it some diene-like character. wikipedia.org

Substitution Reactions: Electrophilic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. semanticscholar.orgchempedia.info In the target molecule, this position is already substituted with the nitrophenyl group, precluding further direct electrophilic attack at this site. The C2 position is the most acidic and can be deprotonated with a strong base to form an organometallic intermediate, which can then react with various electrophiles. wikipedia.org Nucleophilic substitution is rare and generally requires a leaving group at the electron-deficient C2 position. semanticscholar.org

Cycloaddition Reactions: The reduced aromaticity of the oxazole ring allows it to participate as a diene in Diels-Alder reactions with reactive dienophiles. wikipedia.org This [4+2] cycloaddition typically leads to a bicyclic intermediate that can subsequently rearrange to form substituted pyridines. wikipedia.org The electronic nature of the substituents on the oxazole ring can significantly influence its reactivity in such cycloadditions. The electron-withdrawing substituents in this compound would make it an electron-poor diene, favoring reactions with electron-rich dienophiles. Other cycloaddition pathways, like [3+2] dipolar cycloadditions, are also known for oxazole systems. libretexts.org

Ring Stability: Oxazole rings are generally stable to heat but can be susceptible to ring-opening under strong acidic or basic conditions, or upon hydrolysis, especially if activating substituents are present. nih.govsemanticscholar.org The stability of the ring in this compound allows for the selective transformations of the peripheral functional groups under many conditions.

Stability and Degradation Kinetics in Diverse Chemical Environments

While specific kinetic studies on the stability of this compound are not extensively documented, the stability can be inferred from related structures and the known reactivity of its constituent functional groups. The molecule's stability is primarily challenged by hydrolysis, particularly of the oxazole ring.

Research on analogous compounds provides insight into potential degradation pathways. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, readily undergoing hydrolytic ring-opening and subsequent decarboxylation. acs.orgnih.govnih.gov Similarly, certain 4-aryl oxazolone (B7731731) derivatives are reported to be moisture-sensitive, leading to hydrolysis and decarboxylation. acs.orgnih.gov

For this compound, the primary degradation pathway in aqueous environments, especially under basic or acidic conditions, is likely to be hydrolysis of the oxazole ring. The mechanism would involve nucleophilic attack by water or hydroxide (B78521) ions at the C2 or C5 positions, leading to ring cleavage. The rate of this hydrolysis would be influenced by pH and temperature. Studies on the base-catalyzed hydrolysis of similar (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones have shown a clear dependence of the reaction rate on the electronic nature of the substituents. researchgate.net Likewise, the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters is well-studied, with reaction kinetics being dependent on the electronic properties of the substituents and the pH of the medium. semanticscholar.org

The presence of the carboxylic acid group suggests that the molecule's solubility and stability will be pH-dependent. In basic solutions, the carboxylate anion would be formed, potentially influencing the rate of ring hydrolysis. Decarboxylation is another possible degradation route, especially under thermal stress or specific catalytic conditions, a pathway observed in related oxazole carboxylic acids. acs.orgnih.gov

Table 2: Factors Influencing the Stability of this compound

| Factor | Potential Effect on Stability | Likely Degradation Pathway(s) |

| pH | Decreased stability in acidic and especially basic conditions. | Hydrolytic ring cleavage of the oxazole nucleus. |

| Moisture | Susceptible to hydrolysis. | Ring-opening of the oxazole. |

| Temperature | Increased temperature would likely accelerate degradation rates. | Hydrolysis, Decarboxylation. |

| Nucleophiles | Reactive towards strong nucleophiles. | Ring cleavage or transformation. |

Spectroscopic Characterization and Advanced Structural Analysis of 5 4 Nitrophenyl Oxazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid is not available in the public domain. A complete analysis, including ¹H, ¹³C, and two-dimensional NMR, would be necessary for a definitive structural assignment.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported. A theoretical analysis would predict signals corresponding to the protons on the nitrophenyl ring and the oxazole (B20620) ring, in addition to the carboxylic acid proton.

Carbon-13 (¹³C) NMR Spectral Interpretation and Carbon Connectivity

Experimentally determined ¹³C NMR data for this compound are currently unavailable. Such data would be crucial for confirming the carbon framework of the molecule.

Two-Dimensional NMR Spectroscopic Analysis (e.g., HSQC, HMBC, NOESY)

Two-dimensional NMR studies, which are vital for assigning proton and carbon signals unequivocally and for determining through-bond and through-space correlations, have not been published for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A detailed vibrational analysis of this compound through IR and Raman spectroscopy has not been documented.

Characteristic Functional Group Vibrations

While the characteristic vibrational frequencies for functional groups such as carboxylic acids, nitro groups, and aromatic rings are well-established, specific experimental IR and Raman data for the title compound are needed for a complete vibrational assignment.

Correlation with Computational Spectroscopic Predictions

There are no published studies correlating experimental vibrational spectra of this compound with computational predictions. This type of analysis is essential for a more in-depth understanding of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, this method confirms the molecular identity and provides insights into its chemical stability and bonding through controlled fragmentation.

While comprehensive fragmentation studies for this specific molecule are not widely available in the reviewed scientific literature, the fragmentation of related azole carboxylic acids is known to follow predictable pathways. A primary fragmentation route for aromatic carboxylic acids involves decarboxylation, which is the loss of a carbon dioxide molecule (CO2; 44 Da). This process would result in the formation of a 5-(4-nitrophenyl)oxazole (B89424) anion. Further fragmentation would likely involve the cleavage of the oxazole and nitrophenyl rings.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The precise mass is a fundamental characteristic used to confirm the identity of a synthesized compound. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₀H₆N₂O₅. This calculated value serves as a benchmark for experimental HRMS measurements.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂O₅ |

| Molecular Weight | 234.17 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 234.0277 Da |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Without a solved crystal structure, the specific torsional (dihedral) angles that define the orientation of the nitrophenyl ring relative to the oxazole ring cannot be experimentally determined. In similar structures, such as nitrophenyl-oxadiazole derivatives, the two aromatic rings are often found to be nearly coplanar, which maximizes π-system conjugation. However, steric hindrance or crystal packing forces could lead to a non-planar conformation. Computational modeling could provide theoretical predictions of these angles, but experimental validation through X-ray crystallography would be required for confirmation.

The analysis of intermolecular interactions is fundamental to understanding the physical properties of a compound, such as its melting point and solubility. This analysis is entirely dependent on crystallographic data. The presence of a carboxylic acid group suggests that this compound would likely form strong intermolecular hydrogen bonds, potentially leading to the formation of centrosymmetric dimers through O-H···O interactions between the carboxylic acid moieties. Furthermore, the two aromatic rings (oxazole and nitrophenyl) create the potential for π-π stacking interactions, which would contribute to the stability of the crystal lattice. A definitive description of these interactions awaits the successful crystallization and structural determination of the compound.

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenyl Oxazole 4 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic properties of 5-(4-nitrophenyl)oxazole-4-carboxylic acid at the atomic level. These ab initio and Density Functional Theory (DFT) methods offer a detailed description of the molecule's electronic and geometric landscape.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of compounds like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of the molecule can be determined.

Theoretical studies on analogous compounds, such as 5-benzoxazolecarboxylic acid and 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have demonstrated that DFT calculations can accurately predict structural parameters. researchgate.netdergipark.org.trnih.gov For this compound, calculations would likely show a high degree of planarity, with the oxazole (B20620) and nitrophenyl rings being nearly coplanar to maximize π-conjugation. The presence of the electron-withdrawing nitro group and the carboxylic acid group significantly influences the electron distribution across the molecule.

The calculated bond lengths and angles would be expected to be in close agreement with experimental data if available. For instance, studies on the structurally related 5-(4-nitrophenyl)furan-2-carboxylic acid have provided precise bond lengths and torsion angles from X-ray crystallography, which can serve as a benchmark for theoretical models. mdpi.com The torsion angle between the phenyl and the heterocyclic ring is a key parameter indicating the extent of conjugation.

Table 1: Predicted Key Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value | Significance |

| Dihedral Angle (Oxazole-Phenyl) | < 10° | Indicates near-planarity and effective electronic conjugation. |

| C=O Bond Length (Carboxylic Acid) | ~1.21 Å | Typical double bond character. |

| C-O Bond Length (Carboxylic Acid) | ~1.35 Å | Typical single bond character. |

| N-O Bond Lengths (Nitro Group) | ~1.23 Å | Reflects the delocalized nature of the nitro group. |

Note: These values are illustrative and based on calculations for structurally similar molecules.

Ab Initio Calculations of Energetic Properties and Reaction Pathways

Ab initio calculations, such as Hartree-Fock (HF) theory, provide a foundational, albeit less precise, alternative to DFT for studying molecular properties. While computationally more demanding for similar accuracy, these methods are crucial for understanding fundamental energetic properties and reaction mechanisms without empirical parameterization.

For this compound, ab initio methods could be employed to calculate its heat of formation, ionization potential, and electron affinity. These energetic descriptors are vital for assessing the molecule's thermodynamic stability and its propensity to participate in electron transfer reactions. Studies on related benzothiazole (B30560) derivatives have utilized both HF and DFT methods to investigate their molecular structure and vibrational frequencies, often finding that DFT methods like B3LYP offer superior accuracy when compared to experimental data. nih.gov

Furthermore, these calculations can map out potential energy surfaces for various chemical transformations, such as decarboxylation or reactions involving the nitro group. This allows for the theoretical investigation of reaction pathways and the identification of transition states, providing insights into the molecule's reactivity and potential degradation mechanisms.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the static picture provided by quantum chemical calculations to explore the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis and Potential Energy Surfaces

While the core structure of this compound is largely rigid, conformational flexibility primarily arises from the rotation of the carboxylic acid group and the nitrophenyl group relative to the oxazole ring. A detailed conformational analysis involves scanning the potential energy surface by systematically rotating these dihedral angles.

The results of such an analysis would likely reveal a global energy minimum corresponding to a planar or near-planar conformation, which maximizes electronic conjugation. Higher energy conformers, where the rings are twisted relative to each other, would also be identified. This information is critical for understanding which shapes the molecule is likely to adopt in different environments, such as in solution or when binding to a biological target. The energy barriers between these conformations determine the molecule's flexibility at a given temperature.

Ligand-Target Interaction Modeling (e.g., Receptor Binding Prediction)

A key application of computational chemistry is in predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. Molecular docking is a widely used technique for this purpose.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The low-energy conformers of this compound are then computationally "docked" into the active site of the protein. A scoring function estimates the binding affinity, predicting the most likely binding pose.

For example, based on its structural motifs, this compound could be docked into the active sites of enzymes like cyclooxygenase (COX), where other acidic, aromatic compounds are known to bind. nih.gov Docking studies on similar heterocyclic carboxylic acids have successfully predicted binding modes, highlighting key interactions such as hydrogen bonds formed by the carboxylic acid group with polar residues (e.g., Arginine, Tyrosine) and π-π stacking interactions between the aromatic rings and hydrophobic residues (e.g., Phenylalanine, Tryptophan). nih.gov

Table 2: Potential Intermolecular Interactions in a Ligand-Target Complex

| Interaction Type | Potential Interacting Groups of the Ligand | Potential Receptor Residues |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Nitro group (acceptor) | Arginine, Serine, Tyrosine, Histidine |

| π-π Stacking | Phenyl ring, Oxazole ring | Phenylalanine, Tryptophan, Tyrosine |

| Hydrophobic Interactions | Phenyl and Oxazole rings | Leucine, Valine, Isoleucine |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

DFT calculations are routinely used to predict vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. For instance, theoretical calculations on 5-hydroxyoxazole-4-carboxylic acid derivatives have been used to predict ¹³C NMR chemical shifts, which were then compared to experimental values to confirm the molecular structure. nih.gov

For this compound, DFT calculations would predict the frequencies and intensities of IR absorption bands corresponding to the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the various C-H and C=C/C=N vibrations of the aromatic rings. Similarly, ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule can be calculated. Discrepancies between predicted and experimental spectra can point to inaccuracies in the computational model or suggest that the molecule adopts a different conformation or state of protonation in the experimental conditions.

Table 3: Predicted vs. Expected Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Expected Experimental Value/Range |

| FT-IR | C=O stretch (carboxylic acid) | 1700-1750 cm⁻¹ |

| FT-IR | Asymmetric NO₂ stretch | 1500-1560 cm⁻¹ |

| FT-IR | Symmetric NO₂ stretch | 1345-1385 cm⁻¹ |

| ¹³C NMR | Carboxylic Carbon (C=O) | 160-170 ppm |

| ¹H NMR | Aromatic Protons | 7.5-8.5 ppm |

Note: The expected experimental values are typical ranges for these functional groups.

Structure-Property Relationships Derived from Theoretical Calculations

Theoretical and computational chemistry studies serve as powerful tools to elucidate the relationships between the molecular structure of a compound and its intrinsic properties. While specific computational studies on this compound are not extensively available in the public domain, the principles of computational chemistry and data from related oxazole derivatives allow for a detailed theoretical postulation of its structure-property relationships. Such investigations typically employ methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and potential interaction sites of the molecule.

Frontier Molecular Orbitals and Reactivity Descriptors

A fundamental aspect of understanding a molecule's reactivity and kinetic stability lies in the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity.

Theoretical calculations on analogous aromatic and heterocyclic compounds suggest that the HOMO of this compound would likely be distributed over the electron-rich oxazole ring and parts of the phenyl ring. Conversely, the LUMO is expected to be predominantly localized on the electron-deficient nitrophenyl moiety, particularly on the nitro group. researchgate.netirjweb.com This distribution implies that the oxazole ring would be the primary site for electrophilic attack, while the nitrophenyl ring would be susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of electronic transitions. irjweb.com Based on data from similar nitro-substituted heterocyclic carboxylic acids, the HOMO-LUMO gap for this compound can be anticipated to be in a range that suggests significant reactivity. This reactivity is a direct consequence of the intramolecular charge transfer character from the oxazole ring (donor) to the nitrophenyl group (acceptor).

To illustrate the expected values for these and other quantum chemical parameters, a hypothetical data table based on typical values for structurally related compounds is presented below.

| Parameter | Expected Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Correlates with chemical reactivity and stability |

| Ionization Potential (I) | 6.0 to 7.0 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.0 to 3.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.0 to 5.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 1.5 to 2.25 eV | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.govafricanjournalofbiomedicalresearch.com For this compound, the MEP map is predicted to show distinct regions of positive and negative potential.

The most negative potential (typically colored red) is expected to be localized on the oxygen atoms of the nitro group and the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. researchgate.net The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential (typically colored blue), making it a prime site for nucleophilic interaction and hydrogen bonding. The oxazole ring, being electron-rich, would also contribute to the negative potential region, while the phenyl ring attached to the nitro group would be relatively electron-deficient. This distribution of electrostatic potential is critical in governing the non-covalent interactions of the molecule with biological targets.

Biological Activities and Medicinal Chemistry Applications of 5 4 Nitrophenyl Oxazole 4 Carboxylic Acid Derivatives

Antimicrobial Efficacy

Derivatives of the 5-(4-nitrophenyl)oxazole-4-carboxylic acid scaffold have demonstrated notable activity against a variety of microbial pathogens. The incorporation of the oxazole (B20620) ring and the nitrophenyl group contributes to their potential as antimicrobial agents.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

Research into oxazole and related heterocyclic structures has revealed a broad spectrum of antibacterial activity. While data specifically on this compound is limited, studies on analogous compounds provide insight into their potential efficacy. For instance, certain novel 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole analogues have shown mild to moderate antimicrobial activity when compared with standard antibiotics like Amoxicillin. semanticscholar.org Similarly, N-(o-nitrophenyl)cycloamino-2-carboxylic acids, which share the nitrophenyl feature, have demonstrated good antibacterial activities against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than nalidixic acid and streptomycin (B1217042) against specific strains. researchgate.net

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. Studies on various oxazole derivatives have established their MIC values against clinically relevant pathogens. For example, derivatives of N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one have shown activity against Gram-positive bacterial strains. mdpi.com

Table 1: Antibacterial Activity of Selected Nitrophenyl and Oxazole Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(o-nitrophenyl)cycloamino acids | Enterobacter cloacae | 15.6 | researchgate.net |

| N-(o-nitrophenyl)cycloamino acids | Enterococcus faecalis | 15.6 | researchgate.net |

| N-(o-nitrophenyl)cycloamino acids | Proteus mirabilis | 15.6 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Antifungal Activity Assessment

The antifungal potential of compounds related to this compound is an active area of investigation. The 5-nitrofuran scaffold, which is structurally related to the nitrophenyl group, has been incorporated into derivatives that show potent activity against various Candida albicans strains, including drug-resistant ones. bioorganica.com.ua Some of these compounds exhibited MIC80 values ranging from 0.25-8 µg/mL. bioorganica.com.ua

Similarly, 1,2,4-oxadiazole (B8745197) derivatives have been evaluated for their activity against plant pathogenic fungi. researchgate.net Specific derivatives showed significant efficacy against fungi such as Rhizoctonia solani and Exserohilum turcicum, with EC50 values indicating potent inhibitory action. researchgate.net For instance, one compound demonstrated an EC50 of 8.81 μg/mL against Colletotrichum capsica and 12.68 μg/mL against R. solani. researchgate.net Another study on 1,3,4-oxadiazole (B1194373) derivatives reported inhibitory activity against fungi causing maize diseases, with one derivative showing an EC50 of 32.25 μg/mL against E. turcicum, outperforming the commercial fungicide carbendazim. nih.gov

Table 2: Antifungal Activity of Structurally Related Oxadiazole Derivatives

| Compound Derivative | Fungal Species | EC50 (μg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole (4f) | Colletotrichum capsica | 8.81 | researchgate.net |

| 1,2,4-Oxadiazole (4f) | Rhizoctonia solani | 12.68 | researchgate.net |

| 1,2,4-Oxadiazole (4f) | Exserohilum turcicum | 29.14 | researchgate.net |

| 1,3,4-Oxadiazole (5k) | Exserohilum turcicum | 32.25 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anti-Biofilm Properties and Mechanism of Action

Bacterial biofilms are complex communities of microbes attached to surfaces, which exhibit increased resistance to conventional antimicrobial treatments. nih.gov The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical therapeutic goal. nih.gov The mechanisms of anti-biofilm agents are varied and can include the inhibition of quorum sensing pathways, interference with adhesion mechanisms, and disruption of the extracellular matrix that holds the biofilm together. nih.govnih.gov

While specific studies on the anti-biofilm properties of this compound derivatives are not extensively detailed in the available literature, related heterocyclic compounds have shown promise. For example, certain phenolic compounds can impair bacterial membranes and inhibit the production of the extracellular matrix in pathogens like Pseudomonas aeruginosa. nih.gov The general strategy for combating biofilms involves targeting the initial stages of bacterial attachment, the production of extracellular polymeric substances (EPS), or the signaling pathways that regulate biofilm development. nih.govmdpi.com Molecules that can interfere with these processes without necessarily killing the bacteria (an anti-virulence approach) are of particular interest as they may exert less selective pressure for the development of resistance. mdpi.com

Anti-Cancer and Anti-Tumor Research

The development of novel anti-cancer agents is a primary focus of medicinal chemistry, and heterocyclic compounds, including oxazole derivatives, have been identified as promising scaffolds.

Cytotoxicity Evaluation in Cancer Cell Lines

Derivatives containing oxazole and related heterocycles have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. A study on 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates demonstrated that these compounds possess cytotoxic activity against 60 different cancer cell lines, including those from lung, kidney, and breast cancers. nih.govnih.gov One particular derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a broad range of potent activity with an average GI50 (concentration for 50% growth inhibition) of 5.37 µM. nih.govnih.gov

Other research on oxazolo[5,4-d]pyrimidine (B1261902) derivatives showed significant cytotoxicity against colon adenocarcinoma (HT29) cells, with one compound having a CC50 (50% cytotoxic concentration) of 58.4 µM, which was more potent than the standard drug 5-fluorouracil. arabjchem.org Furthermore, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives were screened against HeLa cancer cell lines, with IC50 values ranging from 10.64 to 33.62 μM. frontiersin.org

Table 3: Cytotoxicity of Selected Oxazole and Oxadiazole Derivatives Against Cancer Cell Lines

| Compound Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine (9a) | Hela (Cervical) | IC50 | 2.59 | |

| 1,2,4-Triazole (3d) | HepG2 (Liver) | IC50 | 3.78 | nih.gov |

| Pyrazolo[3,4-b]pyridine (14g) | MCF7 (Breast) | IC50 | 4.66 | |

| Oxazole-4-carboxylate (15) | 60 Cell Line Panel | GI50 (Average) | 5.37 | nih.gov |

| Indolin-2-one (VIb-d) | HeLa (Cervical) | IC50 | 10.64 - 33.62 | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Elucidation of Anti-proliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Understanding the mechanism by which a compound inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. Research into oxazole, oxadiazole, and nitrophenyl derivatives has pointed towards apoptosis induction and cell cycle arrest as key anti-proliferative mechanisms.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Several studies have shown that derivatives related to this compound can trigger this process. For instance, novel 1,3,4-oxadiazole derivatives were found to induce apoptosis in HepG2 human hepatocellular carcinoma cells. The mechanism involved the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway, which was further confirmed by the activation of caspases-9 and -3. Similarly, certain benzoxazole (B165842) derivatives induced apoptosis in HepG2 cells, increasing the cell death rate from 2.70% to 70.23% and significantly elevating levels of caspases-3 and -9, and Bax, while decreasing Bcl-2. researchgate.net

Cell Cycle Arrest: Another common anti-proliferative strategy is to halt the cell cycle, preventing cancer cells from dividing. A quillaic acid derivative containing a 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety was shown to cause a dose-dependent arrest at the G1 phase of the cell cycle in HCT116 colon cancer cells. At a concentration of 30 µM, 81.2% of cells were arrested in the G1 phase, compared to 53.9% in the untreated group. Other studies on nitrophenyl-containing tetrahydro-isoquinolines demonstrated cell cycle arrest at the G2/M phase in HEGP2 cells. mdpi.com This ability to interfere with the normal progression of the cell cycle is a key attribute of many effective anti-cancer agents. nih.govnih.gov

Identification of Intracellular Molecular Targets and Signaling Pathway Modulation

The primary intracellular molecular target identified for derivatives of this compound is the salicylate (B1505791) synthase (MbtI) enzyme in Mycobacterium tuberculosis. unipi.itnih.govresearchgate.net This enzyme is a critical component of the mycobacterial iron acquisition machinery. nih.govmdpi.com The inhibition of MbtI disrupts the biosynthesis of mycobactins, which are siderophores essential for scavenging iron, a vital nutrient for the bacterium's survival and growth within a host. nih.gov This targeting is considered a promising anti-virulence strategy because the MbtI enzyme is absent in human cells, which suggests a potential for selective toxicity against the pathogen. unipi.itnih.gov While the direct inhibition of this specific enzyme is well-documented, broader modulation of other intracellular signaling pathways by these specific oxazole derivatives is not extensively detailed in the current literature. The main mechanism of action appears to be the direct enzymatic inhibition leading to the disruption of a specific metabolic pathway crucial for mycobacterial pathogenicity. unipi.it

Antitubercular Activity, Targeting Mycobacterial Iron Acquisition

Derivatives based on the oxazole scaffold have shown significant promise as a new class of antituberculosis agents. nih.gov Research into related structures, such as 5-phenyl-furan-2-carboxylic acids, has identified them as innovative potential therapeutics that target iron acquisition in mycobacterial species. mdpi.com The general approach involves targeting essential pathways in Mycobacterium tuberculosis (Mtb) that are not present in humans, thereby reducing the likelihood of host toxicity. unipi.itnih.gov

The biosynthesis of siderophores, specifically mycobactins, is a validated target for developing new antitubercular drugs. nih.gov M. tuberculosis relies on this single pathway for iron acquisition, making it particularly vulnerable to its disruption. nih.gov The enzyme MbtI catalyzes the first committed step in this pathway: the conversion of chorismate to salicylate. unipi.itnih.gov By inhibiting MbtI, this compound derivatives and their analogues effectively block the production of the salicylic (B10762653) acid starter unit required for mycobactin (B74219) synthesis. nih.gov This leads to iron starvation, which attenuates the growth of the bacteria in macrophages and renders them non-pathogenic. nih.gov Furan-based derivatives, which are structurally similar to the oxazole series, have been shown to be potent competitive inhibitors of MbtI with respect to the chorismate binding site. unipi.itresearchgate.net This targeted inhibition of siderophore biosynthesis is the primary mechanism behind the observed antitubercular activity. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of oxazole and related heterocyclic derivatives. Initial discoveries found that even simple oxazoline-containing intermediates displayed surprising anti-tuberculosis activity. nih.gov Subsequent research focused on modifying the core structure to enhance efficacy.

For the related 5-phenylfuran-2-carboxylic acid class of MbtI inhibitors, SAR studies have provided key insights. It was found that modifications to the phenyl ring substituent play a significant role in inhibitory activity. For instance, one study explored various substitutions on the phenyl ring, leading to the identification of a compound with a Ki of 8.8 µM and a minimum inhibitory concentration (MIC₉⁹) of 250 µM against mycobacteria. researchgate.net Another study synthesized a series of furan-based analogues and identified a potent competitive inhibitor with a Ki value of 5.3 µM and a MIC₉⁹ of 156 µM. unipi.it These studies highlight the importance of the furan (B31954) (or bioisosteric oxazole) scaffold as part of the pharmacophore. mdpi.com

In a broader series of oxazoline (B21484) and oxazole compounds, it was generally observed that the oxazole analogs were, on average, more potent than the corresponding oxazolines. nih.gov Significant improvements in potency were also achieved by extending the linker region between the core and terminal hydrophobic aromatic substituents in related nitroimidazole series. nih.gov

Table 1: Antitubercular Activity of Selected MbtI Inhibitors

| Compound Class | Derivative/Modification | Target | Activity Measurement | Value |

| Oxazoline | Serendipitous "hit" compound | M. tuberculosis | MIC | 7.7 µM nih.gov |

| Furan-based | Lead compound 1a | MbtI | Ki | 5.3 µM unipi.it |

| Furan-based | Lead compound 1a | M. tuberculosis | MIC₉⁹ | 156 µM unipi.it |

| Furan-based | Optimized candidate 1h | MbtI | Ki | 8.8 µM researchgate.net |

| Furan-based | Optimized candidate 1h | M. bovis BCG | MIC₉⁹ | 250 µM researchgate.net |

Other Investigated Pharmacological Activities

While the primary focus has been on antitubercular applications, the oxazole core is a privileged structure found in many biologically active compounds, leading to investigations into other pharmacological activities. nih.gov

The oxazole scaffold is present in compounds that have been investigated for antiviral properties. nih.gov For example, derivatives of tetrahydropyrazolopyridine containing an oxazole fragment have been explored for activity against hepatitis B. nih.gov Similarly, 1,3,4-oxadiazole derivatives, which are structurally related heterocycles, have been tested for their ability to inhibit the replication of the SARS-2 virus. biotechjournal.in However, specific studies detailing the antiviral properties of this compound itself are not prominent in the reviewed literature. The potential for antiviral activity is generally inferred from the broad biological profile of the oxazole chemical class. nih.govnih.gov

Heterocyclic compounds, including oxazole derivatives, have been a subject of interest for developing new anti-inflammatory agents. jptcp.comhamdard.edu.pk The rationale is often to create non-acidic drugs to avoid the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). jptcp.com A series of 2,4-disubstituted oxazole derivatives were designed and synthesized as potential inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade. ebi.ac.uk Other studies have synthesized novel oxazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced rat paw edema models, with some derivatives showing significant effects. jddtonline.info Additionally, 1,3,4-oxadiazole derivatives have demonstrated good anti-inflammatory responses in similar assays. researchgate.netnih.gov These findings suggest a potential for this compound derivatives in this therapeutic area, though specific data on this compound is limited.

Immunosuppressive Modulations

Derivatives of the closely related isoxazole (B147169) core have demonstrated notable immunomodulatory activities. While research specifically on this compound is specific, studies on analogous structures provide insight into the potential of this chemical class. For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and evaluated for their immunosuppressive properties in vitro using human cells. nih.gov These compounds, at non-toxic concentrations, variably inhibited the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

One of the most potent compounds in the series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further mechanistic studies due to its strong antiproliferative effect and lack of toxicity. nih.gov This compound was found to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) in human whole blood cell cultures. nih.gov Investigations into its mechanism suggest a proapoptotic action, characterized by significant increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, which may account for its immunosuppressive effects. nih.gov Earlier studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives also showed anti-proliferative and anti-inflammatory properties. nih.gov

Table 1: Immunomodulatory Activity of an Isoxazole Derivative

| Compound | Activity | Model System | Key Findings |

|---|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Immunosuppressive | Human PBMCs, Jurkat cells | Inhibited PHA-induced PBMC proliferation; Inhibited LPS-induced TNF-α production; Increased expression of caspases, Fas, and NF-κB1. nih.gov |

Antidiabetic Potential

The oxazole scaffold is a key feature in compounds investigated for their antidiabetic properties. tandfonline.comderpharmachemica.com Research has shown that oxazole and related oxadiazole derivatives can elicit hypoglycemic effects through various mechanisms, including the inhibition of digestive enzymes like α-amylase and α-glucosidase, which helps control postprandial hyperglycemia in type II diabetes. rjptonline.orgresearchgate.net

One study focused on novel oxazole-derived oxadiazole derivatives, which were screened for their inhibitory potential against α-amylase and α-glucosidase. nih.gov Several of these compounds exhibited moderate to excellent antidiabetic activity, with one analog emerging as a lead compound with an inhibitory profile stronger than the standard drug, acarbose. nih.gov Another research effort led to the discovery of orally active 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride formation. nih.gov Inhibition of DGAT-1 is a novel approach for treating obesity and metabolic syndrome. nih.gov The lead compound from this series demonstrated dose-dependent inhibition of weight gain and improved glucose tolerance in diet-induced obese rats. nih.gov

Furthermore, 1,3-dioxane (B1201747) carboxylic acid derivatives containing a substituted oxazole tail were designed as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists. nih.gov The lead compound in this class showed potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models of diabetes. nih.gov

Table 2: Antidiabetic Activity of Various Oxazole Derivatives

| Compound Class | Target/Mechanism | Model System | Notable Results |

|---|---|---|---|

| Oxazole-derived oxadiazoles | α-amylase and α-glucosidase inhibition | In vitro enzyme assays | Lead compound showed IC50 values of 2.10 ± 0.10 µM (α-amylase) and 2.40 ± 0.20 µM (α-glucosidase), superior to acarbose. nih.gov |

| 2-phenyl-5-trifluoromethyloxazole-4-carboxamides | DGAT-1 inhibition | In vitro enzyme and cell assays; In vivo (DIO rats) | Lead compound (29) had an IC50 of 57 nM against DGAT-1 and improved glucose tolerance in rats. nih.gov |

| 1,3-dioxane-oxazole derivatives | PPAR α/γ dual agonism | In vivo (db/db mice, Zucker fa/fa rats) | Lead compound (13b) exhibited potent hypoglycemic and insulin-sensitizing effects. nih.gov |

Anthelmintic and Antiparasitic Applications

Oxazole derivatives have been identified as possessing significant anthelmintic and antiparasitic properties. tandfonline.comacs.org Studies have explored various substituted oxazoles for their efficacy against parasitic helminths. For example, a series of isoxazole derivatives were synthesized and evaluated for their in vitro anthelmintic activity using an earthworm model, which is indicative of potential against intestinal roundworms. wisdomlib.org The results showed a clear time-dependent response for both paralysis and death of the worms, with one compound emerging as particularly effective. wisdomlib.org

Research into benzoxazole derivatives, which share a core heterocyclic structure, has also yielded promising results. Novel 5-nitro-1,3-benzoxazole derivatives were synthesized and screened for in vitro anthelmintic activities, with some compounds emerging as potent molecules. researchgate.net In another study, isothiocyanatobenzoxazoles demonstrated 100% nematocidal activity in mice experimentally infected with Nematospiroides dubius. nih.gov The structural diversity of oxazole-containing compounds highlights their potential as a foundation for developing new anthelmintic medications to combat parasitic infections. wisdomlib.orgnih.gov

Table 3: Anthelmintic Activity of Oxazole and Related Derivatives

| Compound Class | Activity | Model System | Key Findings |

|---|---|---|---|

| Isoxazole derivatives | Anthelmintic | In vitro (earthworms) | Compound I-03 was identified as the most effective variant, showing significant potential. wisdomlib.org |

| 5-nitro-1,3-benzoxazole derivatives | Anthelmintic | In vitro | Compounds 1 and 4 were identified as potent anthelmintic molecules. researchgate.net |

| Isothiocyanato-benzoxazoles | Nematocidal | In vivo (mice infected with N. dubius) | Derivatives 34, 35, and 37 showed 100% nematocidal activity. nih.gov |

Elucidation of Biological Mechanisms of Action

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of oxazole derivatives are underpinned by their interactions with specific molecular targets. Computational and experimental studies have identified several key proteins and receptors. In the context of anthelmintic activity, molecular docking studies on 5-nitro-1,3-benzoxazole derivatives identified β-tubulin as a primary target. researchgate.net The binding energy and hydrogen bond formation between the compounds and the active pocket of β-tubulin correlated well with their observed in vitro anthelmintic efficacy, suggesting that inhibition of this protein is a key mechanism of action. researchgate.net

For antidiabetic applications, molecular docking has revealed feasible interactions between oxazole-based compounds and the active sites of α-amylase and α-glucosidase, confirming their therapeutic potential. nih.gov In the pursuit of anti-inflammatory agents, phosphodiesterase type 4 (PDE4) has been identified as a target. sci-hub.se Docking studies suggested that introducing a methoxy (B1213986) group at the para-position of a phenyl ring on the oxazole scaffold demonstrated favorable interactions with the metal-binding pocket domain of PDE4B, enhancing inhibitory activity. sci-hub.se Additionally, certain 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which are structurally related, have been studied as selective cyclooxygenase-2 (COX-2) inhibitors, with docking studies revealing hydrogen bonding with key residues like Tyr355 and His90 in the enzyme's active site. nih.gov

Modulation of Key Enzymatic Activities

A primary mechanism through which this compound derivatives and their analogs exert their effects is through the direct modulation of key enzyme activities. As noted, a significant area of investigation is their role as enzyme inhibitors in metabolic diseases. Derivatives have been shown to be effective inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. researchgate.netnih.gov The inhibition of these enzymes slows down glucose absorption, which is a validated strategy for managing type 2 diabetes. rjptonline.org

Beyond digestive enzymes, oxazole derivatives have been developed as potent inhibitors of other critical enzymes. For instance, a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides were identified as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), the enzyme that catalyzes the final step in triglyceride synthesis. nih.gov Furthermore, research has demonstrated that phenyl-substituted furan and oxazole carboxylic acid derivatives can act as phosphodiesterase type 4 (PDE4) inhibitors, with IC50 values indicating considerable inhibitory activity against the PDE4B subtype. sci-hub.se The inhibition of PDE4 leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory effects. sci-hub.se

Cellular Pathway Disruption and Phenotypic Manifestations

In the context of inflammation, the inhibition of PDE4 by oxazole derivatives leads to an increase in intracellular cAMP. sci-hub.se This elevation disrupts inflammatory signaling pathways, resulting in the blockade of LPS-induced TNF-α release from cells. sci-hub.se This specific cellular outcome—the reduction of a key pro-inflammatory cytokine—is a critical phenotypic manifestation of the compound's anti-inflammatory potential. sci-hub.se Similarly, 5-(4-phenylbenzyl)oxazole-4-carboxamides, acting as prostacyclin (IP) receptor antagonists, were shown to functionally inhibit cAMP production in human erythroleukemia (HEL) cells, demonstrating their ability to disrupt specific G-protein coupled receptor signaling pathways. nih.govresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Medicinal Design

The rational design of novel therapeutic agents based on the this compound scaffold necessitates a detailed understanding of its structure-activity relationships (SAR). SAR studies investigate how specific structural features of a molecule contribute to its biological activity, providing a roadmap for optimizing efficacy, selectivity, and pharmacokinetic properties. For this particular scaffold, the key structural components available for modification and study are the nitrophenyl group at the 5-position, the carboxylic acid at the 4-position, and the central oxazole ring itself. Analyzing the influence of each of these moieties is crucial for developing potent and targeted drug candidates.

Research on related heterocyclic structures has consistently shown that the nature and position of substituents on a phenyl ring can dramatically alter biological efficacy. For instance, in a series of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol derivatives, modifications on the phenyl ring were pivotal in modulating antibacterial activity. researchgate.net Specifically for the nitro group, its presence and location (ortho, meta, or para) can impact how the molecule docks into the active site of a target protein. The para-position, as in this compound, extends the molecule's conjugation and creates a distinct electrostatic potential map.

The electron-deficient nature of the nitrophenyl ring can facilitate favorable pi-pi stacking interactions with electron-rich aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) within a protein's binding pocket. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming specific, directional interactions that can enhance binding affinity and selectivity. Studies on oxazolone (B7731731) derivatives have indicated that a p-nitro substitution on the exocyclic phenyl group can greatly influence immunosuppressive activity, underscoring the functional importance of this specific moiety. thepharmajournal.com

| Compound Scaffold | Substitution on Phenyl Ring | Observed Effect on Biological Activity | Potential Interaction Type |

|---|---|---|---|

| Oxazolone | para-Nitro (NO₂) | Greatly influences immunosuppressive activity thepharmajournal.com | Hydrogen bonding, Pi-pi stacking |

| 2-Arylbenzoxazole | meta-Methoxy (OCH₃) | Generally higher antiproliferative activity mdpi.com | Hydrogen bonding, Hydrophobic interactions |

| 1,3,4-Oxadiazole | para-Bromo (Br) | Significant cytotoxicity against breast cancer cells nih.gov | Halogen bonding, Hydrophobic interactions |

| 1,3,4-Oxadiazole | para-Methyl (CH₃) | Significant cytotoxicity against breast cancer cells nih.gov | Hydrophobic interactions |

The carboxylic acid (-COOH) group at the C4 position is a key pharmacophoric feature that often governs a molecule's interaction with its biological target and influences its pharmacokinetic profile. This functional group is a cornerstone in drug design, with over 450 marketed drugs containing this moiety. nih.gov

At physiological pH (around 7.4), the carboxylic acid group is typically deprotonated to its carboxylate form (-COO⁻). This negative charge is crucial for forming strong ionic interactions, or salt bridges, with positively charged amino acid residues such as arginine, lysine (B10760008), or histidine in a target's active site. wiley-vch.de These electrostatic interactions are significantly stronger than other non-covalent interactions and can be a primary driver of high-affinity binding.

Beyond ionic bonds, the carboxylate group is an excellent hydrogen bond acceptor, and the undissociated carboxylic acid can act as both a hydrogen bond donor and acceptor. researchgate.net This versatility allows it to establish a network of hydrogen bonds with the protein target, contributing to both binding affinity and specificity. wiley-vch.de For example, the terminal carboxylate of the blockbuster drug atorvastatin (B1662188) forms a critical salt bridge with a lysine residue in its target enzyme, HMG-CoA reductase. wiley-vch.de The presence of the carboxylic acid also increases the polarity of the molecule, which can impact its solubility, a key factor in drug formulation and bioavailability. However, this increased polarity can sometimes limit passive diffusion across biological membranes, a challenge that medicinal chemists often address through prodrug strategies. nih.govresearchgate.net

| Interaction Type | Interacting Amino Acid Residue (Example) | Significance in Binding |

|---|---|---|

| Ionic Interaction (Salt Bridge) | Arginine, Lysine, Histidine | Strong, long-range interaction that anchors the ligand in the binding site. wiley-vch.de |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Tyrosine, Asparagine | Provides specificity and contributes to binding affinity. researchgate.net |

| Hydrogen Bond (Donor) | Aspartate, Glutamate, Main-chain carbonyls | Adds to the network of interactions for stable binding. researchgate.net |

The relative positions of the heteroatoms and substituents are key. In oxazoles, the ease of displacing substituents generally follows the order C2 > C4 > C5. thepharmajournal.com The acidity of hydrogen atoms also varies, with the order being C2 > C5 > C4, indicating that the C2 position is the most reactive. tandfonline.com Therefore, introducing substituents at the C2 position is a common strategy to modulate activity.

Structural modifications can influence several key properties:

Lipophilicity: Adding non-polar groups to the oxazole ring can increase lipophilicity, potentially enhancing membrane permeability and cell uptake. mdpi.com

Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the electron density of the ring system, affecting its ability to participate in electronic interactions with a target. mdpi.com

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket, potentially improving selectivity for a specific target over others.

SAR studies on related benzoxazole derivatives have shown that substitutions at the C2 and C5 positions are critical for influencing antimicrobial and antiproliferative potency. mdpi.com These modifications can enhance interactions with microbial targets like enzymes or cellular membranes. mdpi.com Therefore, exploring modifications such as alkylation, acylation, or the introduction of other small functional groups on the oxazole core of this compound could be a fruitful avenue for optimizing its biological activity. thepharmajournal.com

| Modification Position | Type of Modification | Potential Impact on Pharmacological Profile |

|---|---|---|

| C2 Position | Introduction of aryl or alkyl groups | Can significantly alter biological activity (e.g., antiproliferative); affects steric and electronic properties. mdpi.com |

| C5 Position | Substitution with halogens or small alkyl groups | Known to influence antimicrobial and antiproliferative potency. mdpi.com |

| Nitrogen (N3) | Alkylation or Acylation | Can alter the electronic nature and steric bulk around the core, affecting target interaction. thepharmajournal.com |

Future Research Trajectories and Interdisciplinary Applications

Design and Synthesis of Advanced Analogs with Enhanced Specificity and Bioavailability

The future development of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid as a therapeutic lead hinges on the strategic design and synthesis of advanced analogs. The goal is to refine its molecular structure to improve target specificity and optimize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET) properties. rsc.org Medicinal chemists can employ bioisosterism—the replacement of certain functional groups with others that have similar physicochemical properties—to enhance efficacy and reduce potential toxicity. rsc.orgnih.gov

Key synthetic strategies will likely involve modifications at several positions on the molecule:

The Phenyl Ring: Altering the substituents on the phenyl ring can significantly impact biological activity. Replacing the nitro group with other electron-withdrawing or electron-donating groups could modulate the compound's electronic profile and its interaction with biological targets. Studies on similar phenyl-oxazole structures have shown that substitutions at the para-position, such as with a methoxy (B1213986) group, can enhance inhibitory activity against certain enzymes. nih.govsci-hub.se

The Carboxylic Acid Group: The carboxylic acid moiety is a key site for creating prodrugs or analogs with improved bioavailability. Esterification or amidation of this group can mask its polarity, potentially improving cell membrane permeability.

The Oxazole (B20620) Core: While more synthetically challenging, modification of the oxazole ring itself could yield novel scaffolds with entirely new biological activities. nih.gov

Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, offer efficient pathways to generate a diverse library of these analogs for high-throughput screening. irjmets.comrsc.orgresearchgate.net

| Modification Site | Potential Substituent | Anticipated Improvement | Rationale |

|---|---|---|---|

| 4-Nitrophenyl Group | Amino (-NH2), Methoxy (-OCH3) | Altered target binding, solubility | Modifies electronic properties and hydrogen bonding potential. |

| 4-Nitrophenyl Group | Halogens (F, Cl, Br) | Increased metabolic stability, lipophilicity | Halogenated compounds often exhibit enhanced pharmacokinetic properties. |

| 4-Carboxylic Acid | Ester (-COOR), Amide (-CONR2) | Enhanced bioavailability (prodrug strategy) | Masks polarity to improve membrane transport. |

| Oxazole Ring (C2-position) | Alkyl or Aryl groups | Novel structure-activity relationships (SAR) | Explores new interaction points with biological targets. |

Co-Crystallization Studies with Biological Macromolecular Targets to Elucidate Binding Modes

A critical step in rational drug design is understanding how a molecule interacts with its biological target at an atomic level. benthamscience.com Co-crystallization is a powerful technique where a small molecule (ligand) is crystallized with a target macromolecule, typically a protein or enzyme. The resulting crystal structure, determined via X-ray diffraction, provides a precise three-dimensional map of the binding site and reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that govern the binding event. tandfonline.com

For this compound and its analogs, co-crystallization studies would be invaluable. By identifying the key amino acid residues involved in binding, researchers can make targeted modifications to the compound to enhance affinity and selectivity. mdpi.com For instance, if the nitro group is found to occupy a specific hydrophobic pocket, analogs could be designed with different substituents to optimize this interaction. Similarly, if the carboxylic acid forms a crucial hydrogen bond with a residue in the active site, this confirms its importance for biological activity.

While co-crystallization can be challenging, related studies on similar compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid have successfully yielded high-quality crystals, demonstrating the feasibility of this approach. mdpi.com The insights gained from such structural studies are essential for transforming a promising compound into a refined drug candidate.

Integration with Advanced Drug Delivery Systems for Targeted Therapy

Many promising therapeutic compounds face challenges related to poor water solubility, low bioavailability, or non-specific distribution, which can limit their effectiveness and cause off-target side effects. mdpi.com Advanced drug delivery systems (DDS) offer a solution by encapsulating or conjugating the drug to a carrier that can improve its physicochemical properties and deliver it specifically to the site of action, such as a tumor. nih.gov

Future research should explore the integration of this compound into various DDS platforms:

Nanoparticles: Polymeric nanoparticles or liposomes can encapsulate the compound, protecting it from degradation in the bloodstream and improving its solubility. mdpi.comnih.gov The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells, ensuring targeted drug release.

Polymer-Drug Conjugates: The carboxylic acid group provides a convenient handle for covalently attaching the drug to a biocompatible polymer like polyethylene (B3416737) glycol (PEG). This process, known as PEGylation, can increase the drug's circulation time and reduce immunogenicity.

Supramolecular Systems: Host-guest chemistry, using carriers like cyclodextrins, can form inclusion complexes with the drug, enhancing its solubility and stability. mdpi.com

These strategies can significantly improve the therapeutic index of oxazole-based agents, maximizing their efficacy while minimizing systemic exposure.

Exploration in Optoelectronic and Material Science Applications

Beyond its therapeutic potential, the chemical structure of this compound is well-suited for applications in optoelectronics and materials science. numberanalytics.com The combination of an electron-donating oxazole ring and a potent electron-accepting nitrophenyl group creates a "push-pull" or donor-acceptor (D-A) system. researchgate.net This architecture is known to facilitate intramolecular charge transfer (ICT), a phenomenon that gives rise to interesting photophysical properties. springerprofessional.de

Potential applications in this domain include:

Organic Light-Emitting Diodes (OLEDs): Oxazole-based compounds are being explored as emissive materials in OLEDs, where their tunable electronic properties can lead to improved efficiency and color purity. irjmets.comnumberanalytics.com

Fluorescent Probes and Sensors: The fluorescence of D-A molecules can be sensitive to their local environment (solvatochromism), making them useful as probes for bioimaging or as chemical sensors. springerprofessional.denih.gov For example, they could be designed to "turn on" or change color in the presence of a specific analyte.

Photovoltaic Devices: The charge transfer characteristics of oxazole derivatives make them potential candidates for use as sensitizers or electron donors in organic solar cells. numberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid, and how can low yields be addressed?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted oxazole precursors and nitrophenyl derivatives. For example, derivatives like OCM-31 (20% yield) and OCM-32 (38% yield) were synthesized using carboxylic acid intermediates and amines under standard coupling conditions . To improve yields, consider optimizing reaction parameters such as temperature, stoichiometry, or catalyst choice. Post-reaction purification via column chromatography or recrystallization can enhance purity (>95% HPLC) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromatic ring integration. For instance, ¹H NMR of OCM-33 confirmed the trifluoromethyl group’s presence via distinct chemical shifts . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Cross-referencing with PubChem data ensures consistency in structural assignments .

Q. How should researchers handle solubility challenges during biological assays?